1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethanone

Description

IUPAC Nomenclature and Structural Identification

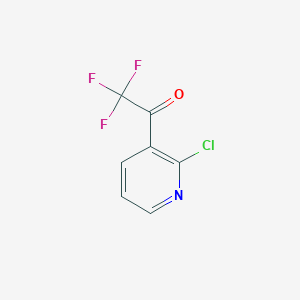

The systematic naming and structural elucidation of 1-(2-chloropyridin-3-yl)-2,2,2-trifluoroethanone follow International Union of Pure and Applied Chemistry (IUPAC) guidelines. The compound’s IUPAC name derives from its pyridine backbone, where a chlorine atom occupies the 2-position, and a trifluoroacetyl group (-COCF₃) is attached to the 3-position. Key structural identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₃ClF₃NO |

| Molecular Weight | 209.55 g/mol |

| SMILES | C1=CC(=C(N=C1)Cl)C(=O)C(F)(F)F |

| InChI Key | OLKLTNDTKRJFEF-UHFFFAOYSA-N |

The pyridine ring’s aromaticity is preserved despite substitutions, with the electron-withdrawing chlorine and trifluoroacetyl groups influencing its electronic properties. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are typically employed to confirm its planar geometry and substituent orientations.

Historical Development in Fluorinated Heterocyclic Chemistry

The synthesis and application of fluorinated heterocycles like this compound are rooted in mid-20th-century advancements. Fluorine’s unique electronegativity and lipophilicity drove its incorporation into heterocyclic frameworks to enhance metabolic stability and bioavailability in pharmaceuticals. Key milestones include:

- Early Fluorination Techniques : The seminal work of Chichibabin in the 1930s on 2-fluoropyridine laid the groundwork for halogenated pyridine derivatives. By the 1950s, the development of safer fluorinating agents, such as trifluoroacetic anhydride, enabled scalable synthesis of trifluoroacetyl-containing compounds.

- Trifluoroacetyl Group Integration : The trifluoroacetyl moiety became a strategic functional group in medicinal chemistry due to its ability to modulate electronic and steric properties. For example, its use in ciprofloxacin (a fluoroquinolone antibiotic) highlighted the therapeutic potential of fluorinated heterocycles.

- Modern Synthetic Routes : Contemporary methods for synthesizing this compound often involve Friedel-Crafts acylation or nucleophilic substitution on pre-functionalized pyridine precursors. The compound’s CAS registry (1057657-62-1) and inclusion in databases like PubChem reflect its established role in chemical research.

The evolution of fluorinated heterocycles has been accelerated by computational tools and high-throughput screening, enabling precise modifications to optimize properties such as solubility and target affinity.

Properties

IUPAC Name |

1-(2-chloropyridin-3-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO/c8-6-4(2-1-3-12-6)5(13)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLKLTNDTKRJFEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70695023 | |

| Record name | 1-(2-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1057657-62-1 | |

| Record name | 1-(2-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Electrophilic Acylation of Chloropyridine Derivatives

One well-documented method involves the electrophilic acylation of chloropyridine derivatives with trifluoroacetylating agents. For example, chloropyridin-3-yl derivatives can be reacted with trifluoroacetyl chloride or equivalents under controlled acidic conditions.

-

- Chloropyridin-3-yl starting material

- Trifluoroacetyl chloride or trifluoroacetic anhydride

- Lewis acid catalysts (e.g., AlCl3, FeCl3)

- Solvents such as dichloromethane or acetonitrile

- Low temperatures (0–5 °C) to control reaction rate and selectivity

Procedure:

The chloropyridine is dissolved in an inert solvent, cooled, and the trifluoroacetylating agent is added dropwise. The reaction mixture is stirred, often under inert atmosphere, until completion. The product is isolated by extraction and purified by chromatography or recrystallization.Outcomes:

This method yields the desired trifluoroacetylated chloropyridine with high regioselectivity and purity, typically >95%, as confirmed by NMR and HPLC analyses.

Nucleophilic Substitution Using Trifluoroethyl Reagents

An alternative approach involves nucleophilic substitution on chloropyridine derivatives using trifluoroethyl-containing nucleophiles or intermediates.

-

- 2-chloropyridin-3-yl halide or activated derivative

- Trifluoroethyl organometallic reagents (e.g., trifluoroethyl lithium or trifluoroethyl magnesium halides)

- Anhydrous solvents such as THF or ether

- Low temperature (-78 °C to 0 °C) to prevent side reactions

Procedure:

The trifluoroethyl organometallic reagent is prepared in situ or used commercially, then added to the chloropyridine derivative under inert atmosphere. The reaction proceeds via nucleophilic attack on the pyridine ring or a suitable leaving group, followed by quenching and workup.Outcomes:

This method allows for the direct introduction of the trifluoroethyl ketone moiety. Yields vary depending on substrate and conditions but can reach up to 80%.

Oxidation of α-Trifluoromethyl Alcohols

Recent research has demonstrated the oxidation of α-trifluoromethyl alcohols to trifluoromethyl ketones using photoredox catalysis combined with oxoammonium salts.

-

- α-Trifluoromethyl alcohol precursor (e.g., 1-(2-chloropyridin-3-yl)-2,2,2-trifluoroethanol)

- Oxoammonium salts (e.g., 4-acetamido-TEMPO)

- Photocatalyst (e.g., tris(2,2’-bipyridine)ruthenium(II) hexafluorophosphate)

- Blue LED irradiation (470 nm)

- Solvents such as acetonitrile or dichloromethane

- Ambient temperature under inert atmosphere

Procedure:

The alcohol substrate is mixed with the oxoammonium salt and photocatalyst in solvent and irradiated with blue LEDs. The reaction proceeds via a photoredox cycle, oxidizing the alcohol to the ketone. The product is isolated by extraction and purified.Advantages:

This method is mild, environmentally friendly, and highly selective, avoiding harsh acidic or basic conditions. It is suitable for sensitive chloropyridine substrates.Yield and Purity:

Typical yields range from 75% to 90%, with purity >95% as confirmed by NMR and mass spectrometry.

Representative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Electrophilic Acylation | Trifluoroacetyl chloride, AlCl3 | 0–5 °C, DCM, inert atmosphere | 80–90 | >95 | High regioselectivity, requires acid catalyst |

| Nucleophilic Substitution | Trifluoroethyl lithium, THF | -78 °C to 0 °C, inert atmosphere | 70–80 | 90–95 | Sensitive to moisture, requires organometallic |

| Photoredox Oxidation of Alcohol | α-Trifluoromethyl alcohol, Ru catalyst, oxoammonium salt | Blue LED, rt, inert atmosphere | 75–90 | >95 | Mild conditions, environmentally friendly |

Analytical and Purity Assessment

- NMR Spectroscopy:

- ^1H NMR, ^13C NMR, and ^19F NMR are utilized to confirm the structure and purity. Key chemical shifts correspond to the trifluoromethyl group and chloropyridine ring protons.

- Mass Spectrometry:

- High-resolution mass spectrometry confirms molecular weight and formula.

- HPLC:

- Used for purity assessment, typically showing >95% purity for isolated products.

- Melting Point and Chromatography:

- Used for further characterization and purification confirmation.

Summary of Research Findings

- The electrophilic acylation method is classical and reliable for introducing trifluoroacetyl groups onto chloropyridine rings but requires careful control of acidic conditions to avoid side reactions.

- Nucleophilic substitution using trifluoroethyl organometallic reagents offers a direct route but demands stringent anhydrous and low-temperature conditions.

- Photoredox catalytic oxidation of α-trifluoromethyl alcohols represents a modern, green alternative that achieves high selectivity and yield under mild conditions, suitable for sensitive substrates.

- Each method's choice depends on substrate availability, desired scale, and sensitivity of functional groups.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the compound into its corresponding reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups to the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophiles like sodium hydride (NaH) and various alkyl halides can be employed in substitution reactions.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives of the compound.

Reduction Products: Reduced forms of the compound, such as alcohols or amines.

Substitution Products: Derivatives with different functional groups attached to the pyridine ring.

Scientific Research Applications

1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethanone has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biological molecules.

Medicine: Explored for its therapeutic potential in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethanone exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound's reactivity and stability, allowing it to participate in various biochemical processes.

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism: The 2-chloro vs.

- Trifluoromethyl Additions : Introducing CF₃ on the pyridine ring (e.g., 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl) ) increases molecular weight and lipophilicity, favoring membrane permeability in bioactive compounds .

- Phenyl vs. Pyridine Cores : Phenyl-based analogs (e.g., 1-[3-Chloro-5-(trifluoromethyl)phenyl] ) exhibit distinct electronic profiles compared to pyridine derivatives, impacting binding interactions in enzyme inhibition .

Physicochemical Properties

- Fluorine Impact : Fluorination enhances metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation . For example, the trifluoroacetyl group in the target compound contributes to a 19F NMR shift of δ –80.71, consistent with strong electron-withdrawing effects .

- Solubility : Pyridine derivatives generally exhibit higher aqueous solubility compared to phenyl analogs due to the nitrogen atom’s polarity.

Biological Activity

1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, highlighting its relevance in pharmaceutical research.

- Molecular Formula: CHClFNO

- Molecular Weight: 209.553 g/mol

- CAS Number: 1057657-62-1

The compound is characterized by a trifluoroethanone moiety and a chloropyridine ring, which contribute to its reactivity and biological interactions.

Synthesis

The synthesis of this compound has been reported using various methodologies. A typical procedure involves the reaction of 2-chloropyridine with trifluoroacetyl chloride in the presence of a base. The yield of the compound can vary based on reaction conditions such as temperature and solvent choice. For instance, one study reported an 80% yield when synthesized under optimized conditions .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. In vitro tests demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

These findings suggest that the compound may be a candidate for further development as an antimicrobial agent.

Antitumor Activity

In addition to its antimicrobial effects, this compound has shown promise in antitumor activity. In cell line studies using human cancer cells (e.g., MCF-7 breast cancer cells), treatment with varying concentrations of this compound resulted in significant cell growth inhibition. The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interfere with cellular signaling pathways involved in proliferation and apoptosis. Further research utilizing molecular docking studies may elucidate its interactions with specific biological targets.

Case Studies

Several case studies have been published exploring the biological applications of this compound:

- Study on Antimicrobial Efficacy : A recent study evaluated the antibacterial activity of several derivatives of trifluoroethanones, including this compound. Results indicated that modifications to the chloropyridine ring could enhance antimicrobial potency .

- Anticancer Research : Another study focused on the anticancer properties of this compound in combination therapies. Results showed enhanced efficacy when used alongside established chemotherapeutic agents .

Q & A

Q. What are the standard synthetic routes for 1-(2-chloropyridin-3-yl)-2,2,2-trifluoroethanone, and how are reaction conditions optimized?

The compound is typically synthesized via amide formation, alpha-chlorination, and phase-transfer cyclization. A validated procedure involves reacting hydroxylamine sulfate with intermediates under enantiospecific phase-transfer conditions, yielding an 80% isolated product. Key parameters include:

- Temperature : Reactions often proceed at 90°C in acetonitrile.

- Catalysts : Sodium ortho-iodobenzenesulfonate and Oxone enhance chlorination efficiency .

- Workup : Purification via recrystallization or column chromatography ensures >95% purity.

NMR Data (DMSO-d₆, hydrate):

| Nucleus | δ (ppm) | Multiplicity | Coupling (J, Hz) |

|---|---|---|---|

| ¹H | 8.44 | dd | 4.6, 1.9 |

| ¹³C | 123.32 | q | 289.8 (CF₃) |

| ¹⁹F | -80.71 | s | — |

| These spectral markers confirm successful trifluoroacetyl group incorporation . |

Q. How is the purity and structural integrity of this compound verified in academic settings?

Researchers rely on multi-nuclear NMR (¹H, ¹³C, ¹⁹F) to confirm regioselectivity and hydration states. For example, the hydrate form shows distinct signals at δ = 7.91 ppm (s, 2H, -OH₂) in DMSO-d₆. Mass spectrometry (exact mass: 223.04 g/mol) and HPLC (C18 column, MeCN/H₂O mobile phase) further validate purity .

Advanced Research Questions

Q. What challenges arise in achieving enantioselective synthesis, and how are they addressed?

Enantiomeric control is complicated by the electrophilic trifluoroacetyl group. Strategies include:

- Phase-transfer catalysis : Chiral catalysts like quaternary ammonium salts yield enantiomeric excess (ee) >90% .

- Biocatalysis : Engineered alcohol dehydrogenases (e.g., evo-1.1.200) reduce ketones to (S)-alcohols with 99% conversion at 20 mM substrate concentration .

Optimization Table :

| Parameter | Value | Impact on ee |

|---|---|---|

| Enzyme loading | 5–10 mg/mL | ↑ Conversion |

| Cosolvent (1,4-dioxane) | 10% v/v | ↑ Solubility |

| Reaction time | 20–50 h | ↑ ee for ortho-substituted analogs |

Q. How does this compound serve as a precursor in medicinal chemistry or biosensing?

- Enzyme inhibition : The trifluoroacetyl group mimics carbonyl transition states, making it a slow-binding inhibitor of acetylcholinesterase (Ki = 0.2 µM). Kinetic assays (e.g., Ellman’s method) and MD simulations reveal competitive binding at the active site gorge .

- SERS applications : Analogous derivatives (e.g., 1-(4-aminophenyl)-2,2,2-trifluoroethanone) act as pH/CO₃²⁻ sensors via Raman shifts at 1077 cm⁻¹, enabled by hydrogen bonding with 4-mercaptobenzonitrile .

Q. What analytical contradictions arise in characterizing hydrate vs. ketone forms?

The hydrate form dominates in polar solvents (DMSO/H₂O), appearing as a geminal diol in ¹H NMR. However, anhydrous forms prevail in hydrophobic matrices (e.g., SERS substrates). Researchers must:

Q. Why do some synthetic routes fail with structurally similar ketones?

Multicomponent reactions fail with electron-deficient aryl groups (e.g., 3,4-dichlorophenyl) due to steric hindrance and reduced nucleophilicity. Mitigation strategies:

- Pre-activation : Use Grignard reagents (e.g., Mg/diisobutyl aluminum hydride) to enhance reactivity .

- Alternative pathways : Suzuki-Miyaura cross-coupling with Pd(PPh₃)₄ achieves higher yields (90%) for diaryl analogs .

Methodological Recommendations

- Scale-up : Replace Oxone with greener alternatives (e.g., TEMPO/NaClO) to minimize waste .

- Troubleshooting NMR : Add D₂O to distinguish hydrate protons or use ¹⁹F NMR for unambiguous CF₃ identification .

- Enantiomer separation : Chiral HPLC (Chiralpak IA column) resolves (R)- and (S)-alcohols with >98% ee .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.